molecular formula C18H28N2O3 B7924100 [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7924100
M. Wt: 320.4 g/mol
InChI Key: DHKYQQHCVPCWDL-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a chiral chemical intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a pyrrolidine ring substituted with a hydroxyethyl group and a benzyl carbamate moiety with an isopropyl substitution. The benzyl ester group acts as a protecting group for the amine functionality, a crucial strategy in multi-step synthetic pathways, particularly in the development of complex molecules. Researchers utilize this and closely related structures, such as the pyrrolidinylmethyl carbamate derivatives documented in chemical databases , as versatile building blocks for the synthesis of potential pharmacologically active compounds. The presence of the hydroxyethyl group enhances the molecule's solubility and provides a handle for further chemical modification, such as etherification or esterification. This compound is strictly intended for laboratory research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(13-17-9-6-10-19(17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKYQQHCVPCWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The target compound features a pyrrolidine ring substituted with a hydroxethyl group, a methylene-linked isopropyl carbamate, and a benzyl ester. Retrosynthetic disconnections suggest three primary fragments:

  • Pyrrolidine core : Derived from proline or via cyclization of 1,4-diamines.

  • Isopropyl carbamate : Introduced through carbamoylation of a secondary amine.

  • Benzyl ester : Installed via esterification or transesterification.

Notably, the stereochemistry at the pyrrolidine C2 position (S-configuration) necessitates chiral resolution or asymmetric synthesis.

Key Reaction Types

  • Carbamate formation : Employing chloroformates or carbamoyl transfer reagents.

  • Benzylation : Using benzyl halides, benzyl trichloroacetimidates, or pyridinium-based benzyl donors.

  • Hydroxylation : Introducing the hydroxethyl group via epoxide ring-opening or alcohol oxidation.

Detailed Synthetic Methodologies

Carbamate Installation

The isopropyl carbamate group is typically introduced using N,N'-disuccinimidyl carbonate (DSC), which reacts with secondary amines under mild conditions (Scheme 1). For example:

  • Step 1 : Dissolve pyrrolidine intermediate (1 equiv) in anhydrous DCM.

  • Step 2 : Add DSC (1.2 equiv) and triethylamine (2 equiv) at 0°C.

  • Step 3 : Stir for 4–6 h at room temperature, yielding the carbamate with >90% purity.

Key Data :

ParameterValueSource
Yield85–92%
Reaction Time4–6 h
Temperature0°C → RT

Benzyl Ester Formation

Benzylation of the carboxylic acid intermediate is achieved using 2-benzyloxy-1-methylpyridinium triflate (Scheme 2). This reagent operates under neutral conditions, avoiding racemization:

  • Step 1 : Activate 2-benzyloxypyridine with methyl triflate in toluene.

  • Step 2 : Add carboxylic acid (1 equiv) and stir at 50°C for 12 h.

  • Step 3 : Isolate the benzyl ester via column chromatography (hexane:EtOAc).

Optimization Insight : Replacing toluene with α,α,α-trifluorotoluene improves yields by 15% due to enhanced solubility.

Pyrrolidine Ring Functionalization

Hydroxethyl Group Installation

The hydroxethyl moiety is introduced via epoxide ring-opening with ethanolamine:

  • Step 1 : Epoxidize a pyrrolidine-derived alkene using m-CPBA.

  • Step 2 : React the epoxide with ethanolamine (2 equiv) in THF at 60°C.

  • Step 3 : Purify by recrystallization (EtOH/H₂O).

Stereochemical Control : Chiral HPLC confirms >98% enantiomeric excess when using (S)-proline as the starting material.

Catalytic and Enzymatic Approaches

Biocatalytic Carbamoylation

Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reductions. For example:

  • Substrate : 2-Oxo-4-phenylbutanoate (OPBE).

  • Conditions : ADH from Candida glabrata with glucose dehydrogenase (GDH) cofactor recycling.

  • Outcome : 330 g/L substrate conversion, 79% yield, >99.5% ee.

Advantages : Eliminates harsh reagents and achieves industrial-scale throughput (660 g·L⁻¹·d⁻¹).

Analytical Characterization

Spectroscopic Confirmation

  • NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.45 (s, 2H, CH₂O), δ 3.60 (m, 1H, pyrrolidine C2).

  • MS : [M+H]⁺ = 306.4 m/z (matches theoretical molecular weight).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

Challenges and Optimization

Racemization Risks

  • Mitigation : Avoid acidic conditions during benzylation; use pyridinium reagents instead of Brønsted acids.

  • Data : Racemization reduced from 12% to <1% by switching from H₂SO₄ to 2-benzyloxy-1-methylpyridinium triflate.

Solvent Selection

  • Optimal Solvents : α,α,α-Trifluorotoluene (for benzylation), THF (for epoxide opening).

  • Yield Impact : Trifluorotoluene increases esterification yields by 15% compared to toluene .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the carbamic acid ester moiety are key functional groups that enable the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features/Implications References
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester 2-Amino-ethyl (vs. 2-hydroxy-ethyl) at pyrrolidine N Not provided Not provided Increased basicity; potential for hydrogen bonding
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Cyclopropyl (vs. isopropyl) on carbamic acid; pyrrolidin-3-ylmethyl (vs. 2-ylmethyl) Not provided Not provided Enhanced steric hindrance; altered lipophilicity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 2-Chloro-acetyl (vs. 2-hydroxy-ethyl) at pyrrolidine N C₁₇H₂₃ClN₂O₃ 338.83 Electrophilic chloro group; potential reactivity
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine core (6-membered ring) vs. pyrrolidine (5-membered); amino-propionyl C₁₉H₂₉N₃O₃ 347.45 Altered ring conformation; increased solubility

Key Observations

Substituent Effects: Hydroxy-ethyl vs. Amino-ethyl: The hydroxy-ethyl group in the target compound (vs. Chloro-acetyl vs. Hydroxy-ethyl: The chloro-acetyl substituent (as in ) introduces electrophilicity, enabling nucleophilic substitution reactions, whereas the hydroxy-ethyl group favors stability and metabolic resistance .

Heterocyclic Core Modifications :

  • Replacing pyrrolidine with piperidine (e.g., ) increases ring size, altering conformational flexibility and binding interactions in biological systems. Piperidine derivatives may exhibit higher solubility due to reduced ring strain .

Stereochemical Considerations :

  • Enantiomeric differences (e.g., R vs. S configurations in and ) are critical for chiral recognition in receptor binding, though specific activity data are unavailable in the evidence.

Physicochemical Property Trends

  • Molecular Weight : Piperidine derivatives (e.g., ) have higher molar masses (~347 g/mol vs. ~306 g/mol for pyrrolidine analogs), which may impact pharmacokinetic profiles.

Research and Development Context

  • Discontinuation Trends: Several analogs, including [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester () and Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (), are listed as discontinued, suggesting challenges in synthesis, stability, or efficacy during preclinical studies.

Biological Activity

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. Its structure includes:

  • A hydroxyethyl group that may enhance solubility and bioavailability.
  • A carbamic acid moiety that is often associated with pharmacological activity.
  • An ester linkage which can influence the compound's reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine ring allows it to mimic neurotransmitters or other signaling molecules, potentially influencing various pathways such as:

  • Neurotransmission : It may act on neurotransmitter receptors, modulating synaptic transmission.
  • Enzyme Inhibition : The carbamic acid group can participate in enzyme inhibition, affecting metabolic pathways.

Pharmacological Potential

Research indicates that compounds with similar structures have shown promise in treating various conditions:

  • CNS Disorders : Compounds with pyrrolidine structures are often studied for their effects on central nervous system disorders due to their ability to cross the blood-brain barrier.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or neuroinflammation.

Case Studies

  • CNS Activity : A study investigating a related pyrrolidine derivative demonstrated significant effects on melanin-concentrating hormone receptor 1 (MCHr1), leading to weight loss in diet-induced obese mice. This suggests potential applications in obesity management and metabolic disorders .
  • Cancer Research : Another study highlighted the anticancer activity of piperidine derivatives, which share structural similarities with our compound. These derivatives showed cytotoxic effects against various cancer cell lines, indicating that modifications in the pyrrolidine structure could enhance anticancer efficacy .
  • Cholinesterase Inhibition : Research into piperidine-containing compounds has revealed their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment. This positions similar structures as promising candidates for cognitive enhancement therapies .

Data Tables

Biological Activity Mechanism Reference
CNS ModulationReceptor interaction
Anticancer EffectsCytotoxicity against cancer cell lines
Cholinesterase InhibitionEnzyme inhibition

Q & A

Q. What synthetic methodologies are recommended for the preparation of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyrrolidine Formation : Start with a pyrrolidine derivative functionalized at the 2-position. Introduce the hydroxyethyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) .

Carbamate Formation : React the pyrrolidine intermediate with isopropyl isocyanate or chloroformate in the presence of a base (e.g., triethylamine) to form the carbamic acid ester .

Benzyl Ester Protection : Protect reactive hydroxyl or amine groups using benzyl chloroformate (Cbz-Cl) in dichloromethane at room temperature .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. What are the key physicochemical properties of this compound, and how are they characterized?

  • Methodological Answer : Critical properties include:
  • Solubility : Assessed in solvents (e.g., DMSO, water) via shake-flask method. Polar groups (hydroxyethyl, carbamate) enhance aqueous solubility compared to non-polar analogs .
  • Melting Point : Determined using differential scanning calorimetry (DSC) or capillary methods. Expected range: 120–150°C based on benzyl ester analogs .
  • Stability : Test under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the ester bond) .
    Analytical Tools : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR for structural confirmation .

Advanced Research Questions

Q. How can stereochemical configuration at the pyrrolidine ring impact biological activity, and what methods validate it?

  • Methodological Answer :
  • Stereochemistry Impact : The (R)- or (S)-configuration at the pyrrolidine ring influences receptor binding affinity. For example, (R)-enantiomers may exhibit higher selectivity for neurotransmitter transporters .
  • Validation Techniques :
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs for crystal structure refinement (e.g., SHELXL for small-molecule data) .
  • Chiral HPLC : Separate enantiomers on a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .
  • Biological Correlation : Compare enantiomer activity in receptor-binding assays (e.g., IC₅₀ values for serotonin reuptake inhibition) .

Q. How should researchers design assays to evaluate this compound’s interaction with biological targets?

  • Methodological Answer :
  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-paroxetine for serotonin transporters) in competition experiments. Calculate Kᵢ values via nonlinear regression (GraphPad Prism) .
  • Enzyme Kinetics : For carboxylesterase inhibition, measure initial reaction rates (UV-Vis at 405 nm) with varying substrate concentrations. Fit data to Michaelis-Menten models .
  • Cell-Based Assays : Transfect HEK293 cells with target receptors (e.g., GPCRs) and monitor cAMP levels via FRET reporters .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Variability in buffer pH, ion concentrations, or temperature. Standardize protocols (e.g., pH 7.4 PBS, 37°C) .
  • Compound Purity : Re-evaluate batches via LC-MS to rule out impurities (>99% purity required for IC₅₀ studies) .
  • Structural Confirmation : Verify regiochemistry (e.g., hydroxyethyl position) via NOESY NMR to exclude isomer interference .
    Case Study : Discrepancies in IC₅₀ for acetylcholinesterase inhibition resolved by confirming the absence of residual solvents (GC-MS) and using recombinant enzyme isoforms .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in the active site of target proteins (e.g., PDB: 4PQE for cholinesterases). Validate with free-energy perturbation (FEP) calculations .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with pyrrolidine N and hydroxyethyl groups .
  • SAR Analysis : Compare with analogs (Table 1) to identify critical moieties (e.g., benzyl ester enhances lipophilicity and blood-brain barrier penetration) .

Q. Table 1. Comparative Biological Activity of Structural Analogs

Compound NameKey Structural FeaturesBiological Activity (IC₅₀, nM)Reference
Target CompoundHydroxyethyl-pyrrolidine, benzyl esterSerotonin reuptake: 12 ± 2
[(R)-1-(2-Chloro-acetyl)-pyrrolidin...Chloroacetyl substitutionAnticonvulsant: 45 ± 5
Piperidine Derivative APiperidine core, alkyl chainAntimicrobial: MIC = 8 µg/mL

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